1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both an imidazole and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often require a nickel catalyst and proceed through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of robust catalysts and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 1-phenyl-1H-imidazole-5-carboxylic acid
- Pyrrolidine-2-carboxylic acid
- 1-phenyl-1H-imidazole-5-carbonyl derivatives
Uniqueness: 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-(3-phenylimidazole-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-8-4-7-12(17)15(20)21)13-9-16-10-18(13)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2,(H,20,21) |
InChI Key |
MBUVFAXWFQQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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